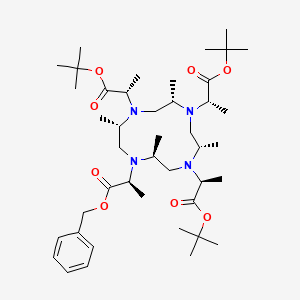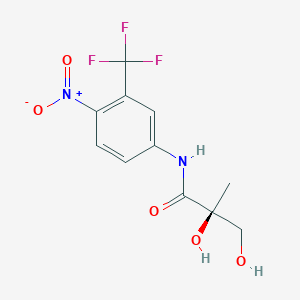
4-(Trifluoromethoxy)aniline-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)aniline-15N is a compound with the molecular formula C7H6F3NO. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a trifluoromethoxy group, and the nitrogen atom is isotopically labeled with nitrogen-15. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)aniline-15N typically involves the introduction of the trifluoromethoxy group to an aniline derivative. One common method is the reaction of 4-nitroaniline with trifluoromethoxybenzene under specific conditions, followed by reduction of the nitro group to an amine. The isotopic labeling with nitrogen-15 can be achieved by using nitrogen-15 labeled reagents during the synthesis .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the general approach involves large-scale synthesis using similar methods as in laboratory settings, with additional purification steps to ensure the isotopic purity and chemical integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)aniline-15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
4-(Trifluoromethoxy)aniline-15N has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a labeled compound in mechanistic studies.
Biology: The compound is utilized in labeling studies to trace metabolic pathways and interactions within biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)aniline-15N is primarily related to its role as a labeled compound in research. The isotopic labeling with nitrogen-15 allows researchers to track the compound’s interactions and transformations within various systems. This helps in understanding the molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
4-(Trifluoromethoxy)aniline: The non-labeled version of the compound.
3-(Trifluoromethoxy)aniline: A positional isomer with the trifluoromethoxy group at the meta position.
Uniqueness: 4-(Trifluoromethoxy)aniline-15N is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable in research applications where tracing and tracking of nitrogen atoms are crucial. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific studies .
Properties
Molecular Formula |
C7H6F3NO |
|---|---|
Molecular Weight |
178.12 g/mol |
IUPAC Name |
4-(trifluoromethoxy)(15N)aniline |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1 |
InChI Key |
XUJFOSLZQITUOI-KHWBWMQUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[15NH2])OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
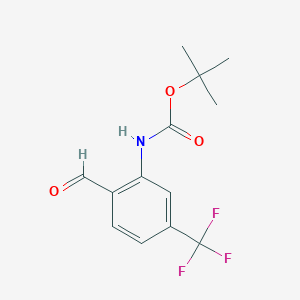
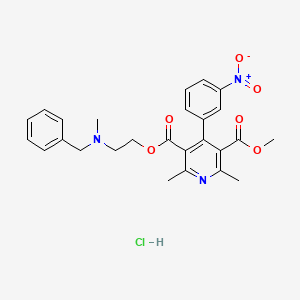
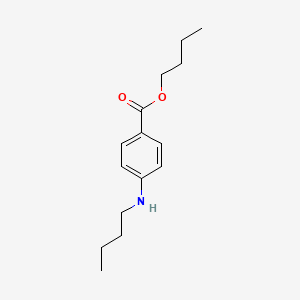
![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)

![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)

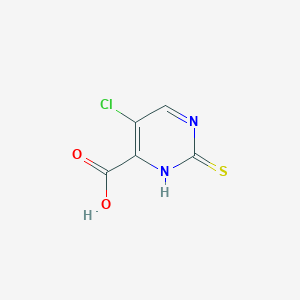
![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
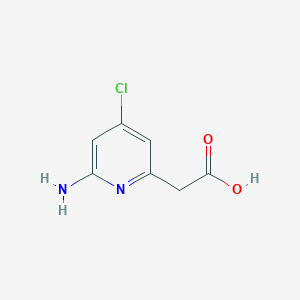
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
